2-(Furan-2-yl)azepane

Vue d'ensemble

Description

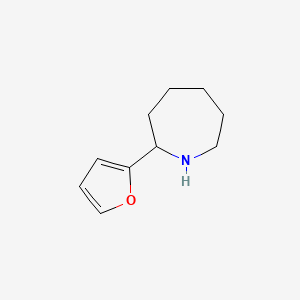

2-(Furan-2-yl)azepane is a synthetic compound belonging to the class of azepane derivatives. It is characterized by a seven-membered ring structure containing a nitrogen atom and a furan ring attached to the second carbon of the azepane ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Furan-2-yl)azepane typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-furylamine with a suitable haloalkane in the presence of a base to form the azepane ring. The reaction conditions often include the use of solvents such as tetrahydrofuran or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure high-quality product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(Furan-2-yl)azepane undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.

Reduction: The azepane ring can be reduced to form saturated derivatives.

Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products

The major products formed from these reactions include various furan and azepane derivatives, which can be further functionalized for specific applications .

Applications De Recherche Scientifique

Introduction to 2-(Furan-2-yl)azepane

This compound is a compound that has garnered attention in various fields of research due to its unique structural properties and potential applications. This compound features a furan ring attached to an azepane structure, which contributes to its biological and chemical activity. The exploration of its applications spans medicinal chemistry, materials science, and agricultural chemistry.

Medicinal Chemistry

Antiparasitic Activity

Recent studies have highlighted the antiparasitic properties of compounds related to this compound. For instance, derivatives with a furan moiety have shown promising activity against Trypanosoma cruzi and Leishmania infantum parasites. The structure-activity relationship (SAR) analyses indicate that modifications at the C-2 position of the azepane scaffold significantly influence biological efficacy, with certain substitutions leading to enhanced antiparasitic activity .

Pharmaceutical Significance

Azepane-based motifs are recognized for their presence in various bioactive molecules. The functionalization of azepanes, including those containing furan rings, has been linked to improved pharmacological profiles. These compounds can act as scaffolds for drug development targeting multiple diseases, including cancer and infectious diseases .

Synthesis and Catalysis

Synthetic Methodologies

The synthesis of this compound has been facilitated by novel palladium-catalyzed protocols that allow for the construction of complex azepine-fused structures under mild conditions. These methodologies emphasize scalability and functional group tolerance, making them suitable for pharmaceutical applications .

| Synthesis Method | Key Features | Potential Applications |

|---|---|---|

| Pd-catalyzed annulation | Mild conditions, high scalability | Pharmaceutical intermediates |

| Intramolecular C-H amination | Functional group tolerance | Synthesis of complex molecules |

Material Science

Polymeric Materials

Research indicates that this compound derivatives can be incorporated into polymeric materials, enhancing their properties. The ability of these compounds to act as building blocks in polymer synthesis opens avenues for creating materials with specific mechanical and thermal properties suitable for various industrial applications .

Agricultural Chemistry

Pesticidal Properties

Some studies have suggested that derivatives of this compound exhibit pesticidal activities. This potential application is particularly relevant in the development of environmentally friendly pesticides that target specific pests while minimizing harm to beneficial organisms .

Case Study 1: Antiparasitic Efficacy

In a study investigating the antiparasitic effects of various compounds, derivatives of this compound were tested against T. cruzi and L. infantum. The results showed that specific substitutions at the C-2 position significantly improved the efficacy against both extracellular and intracellular forms of these parasites. The most effective compounds demonstrated IC50 values lower than those of existing treatments, suggesting their potential as new therapeutic agents .

Case Study 2: Synthesis Optimization

A recent publication detailed the optimization of synthetic routes for producing this compound derivatives using palladium catalysis. The study highlighted how varying reaction conditions affected yield and purity, ultimately leading to the development of a robust protocol suitable for large-scale production. This work not only demonstrates the versatility of azepane derivatives but also underscores their importance in pharmaceutical chemistry .

Mécanisme D'action

The mechanism of action of 2-(Furan-2-yl)azepane involves its interaction with specific molecular targets. In medicinal applications, it may act on neuromuscular junctions, inhibiting the transmission of nerve impulses. The furan ring can interact with various enzymes and receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-(Pyrrol-2-yl)azepane: Similar structure but with a pyrrole ring instead of a furan ring.

2-(Thiophen-2-yl)azepane: Contains a thiophene ring instead of a furan ring.

2-(Benzofuran-2-yl)azepane: Features a benzofuran ring, adding aromaticity and potential biological activity.

Uniqueness

2-(Furan-2-yl)azepane is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for the development of novel pharmaceuticals and materials .

Activité Biologique

2-(Furan-2-yl)azepane is a synthetic compound characterized by a seven-membered nitrogen-containing ring (azepane) with a furan substituent at the second carbon position. This compound belongs to a class of azepane derivatives and is notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure

The chemical structure of this compound can be represented as follows:

IUPAC Name

- IUPAC Name: this compound

Molecular Properties

| Property | Value |

|---|---|

| Molecular Weight | 165.23 g/mol |

| Boiling Point | Not specified |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Case Study: Antimicrobial Efficacy

A study evaluating the antibacterial activity of furan derivatives found that certain compounds demonstrated a minimum inhibitory concentration (MIC) against E. coli at 64 µg/mL . This establishes a benchmark for evaluating the antimicrobial potential of this compound.

Anticancer Properties

The anticancer potential of furan derivatives has been documented in various studies, indicating their role in inhibiting cancer cell proliferation. The mechanism often involves the modulation of signaling pathways associated with tumor growth.

Research Findings

- Mechanism of Action: Furan-containing compounds have been shown to interact with cellular enzymes and receptors, leading to altered cell signaling and apoptosis in cancer cells.

- In Vitro Studies: In vitro studies on related compounds suggest that they can inhibit the growth of cancer cell lines, although specific data on this compound remains to be fully elucidated .

Other Biological Activities

In addition to antimicrobial and anticancer activities, there is emerging interest in the anti-inflammatory properties of furan derivatives. Some studies highlight their potential as selective COX-2 inhibitors, which may provide therapeutic benefits in inflammatory conditions .

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes: The furan ring may interact with various enzymes, modulating their activity.

- Neuromuscular Blocking: Preliminary investigations suggest that it may affect neuromuscular junctions, potentially inhibiting nerve impulse transmission .

Comparative Analysis

To better understand the uniqueness and potential applications of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure Type | Notable Activity |

|---|---|---|

| 2-(Pyrrol-2-yl)azepane | Pyrrole ring | Antimicrobial |

| 2-(Thiophen-2-yl)azepane | Thiophene ring | Anticancer |

| 2-(Benzofuran-2-yl)azepane | Benzofuran ring | Antibacterial and antifungal |

Propriétés

IUPAC Name |

2-(furan-2-yl)azepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-5-9(11-7-3-1)10-6-4-8-12-10/h4,6,8-9,11H,1-3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEXPGFWECJUYDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(NCC1)C2=CC=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405805 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383129-07-5 | |

| Record name | 2-(furan-2-yl)azepane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.